Development of More Sensitive and Specific Substrates: Exploring modifications to the peptide sequence or fluorophore moiety of Z-Val-Val-Arg-AMC could lead to substrates with enhanced sensitivity and specificity for specific proteases. []
Probing Protease Activity in Complex Biological Systems: Developing methods to utilize Z-Val-Val-Arg-AMC for real-time imaging of protease activity in live cells and tissues would provide invaluable insights into the dynamic roles of these enzymes in various biological processes. []
Z-Val-Val-Arg-AMC is classified as a fluorogenic substrate. It is synthesized from amino acids and is utilized in various biochemical assays to measure protease activity. The compound is particularly relevant in studies involving cysteine proteases, which play critical roles in cellular processes and disease mechanisms. The fluorogenic nature of Z-Val-Val-Arg-AMC allows for real-time monitoring of enzymatic activity through fluorescence emission upon cleavage by target proteases .
The synthesis of Z-Val-Val-Arg-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis techniques. Key steps include:
The purity and yield of Z-Val-Val-Arg-AMC can be optimized by adjusting reaction conditions such as temperature, reaction time, and concentrations of reagents .
Z-Val-Val-Arg-AMC has a molecular formula of C₁₄H₁₈N₄O₃ and a molecular weight of approximately 286.32 g/mol. The structure consists of:
The peptide bonds are formed between the carboxyl group of one amino acid and the amino group of another, creating a linear chain that folds into specific conformations based on steric interactions and hydrogen bonding .
Z-Val-Val-Arg-AMC primarily undergoes hydrolysis when cleaved by cathepsins, particularly cathepsin S. The reaction can be summarized as follows:
In this reaction, the cleavage of the peptide bond releases 7-amino-4-methylcoumarin, which can be detected via fluorescence spectroscopy. This reaction is highly specific; Z-Val-Val-Arg-AMC effectively distinguishes cathepsin S from other closely related proteases due to its unique substrate specificity .
The mechanism of action for Z-Val-Val-Arg-AMC involves its interaction with cathepsins in cellular environments:
This mechanism highlights Z-Val-Val-Arg-AMC's utility as a sensitive probe for monitoring cathepsin activity in various biological contexts .
Key physical and chemical properties of Z-Val-Val-Arg-AMC include:
These properties make Z-Val-Val-Arg-AMC suitable for use in various biochemical assays .
Z-Val-Val-Arg-AMC has several scientific applications:
Z-Val-Val-Arg-AMC is a fluorogenic peptide substrate comprising three key components:
The IUPAC name is:Benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate [9].
The hydrochloride salt form has the IUPAC name:Benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate hydrochloride [7].
The molecular formula is C₃₄H₄₅N₇O₇ for the free base [1] [3] [5], with the hydrochloride salt having the formula C₃₄H₄₆ClN₇O₇ [7] [9]. The structural backbone features L-amino acid residues in the sequence Val-Val-Arg, confirmed by isomeric SMILES notation [9]. The AMC group serves as the fluorogenic reporter released upon enzymatic cleavage.
Table 1: Physicochemical Properties of Z-Val-Val-Arg-AMC
Property | Value | Salt Form |
---|---|---|
Molecular Weight (free) | 663.76 g/mol | Free base |
Molecular Weight (salt) | 700.2 g/mol | Hydrochloride |
CAS Number (free) | 124485-41-2 | Free base |
CAS Number (salt) | 2301169-20-8 | Hydrochloride |
Hydrogen Bond Donors | 7 | Free base |
Hydrogen Bond Acceptors | 8 | Free base |
Heavy Atom Count | 49 | Free base |
Calculated LogP* | ~3.2 (estimated) | Free base |
*LogP estimation based on structural fragments [9]
The compound contains multiple hydrogen bond donors (primarily from the arginine guanidinium group and peptide backbone) and acceptors (carbonyl oxygens and coumarin nitrogen) [9]. The LogP value indicates moderate lipophilicity, consistent with the presence of hydrophobic valine side chains and the benzyloxycarbonyl group. The hydrochloride salt form increases water solubility due to ionization of the arginine residue [4] [7].
UV-Vis Absorption Profile:The 4-methylcoumarin (AMC) moiety exhibits strong ultraviolet absorption with a characteristic peak at 341–355 nm [3] [9]. This absorption corresponds to π→π* transitions within the coumarin ring system. Prior to enzymatic cleavage, the intact peptide-quenched fluorophore shows attenuated absorption intensity due to intramolecular interactions.
Fluorescence Emission Profile:Upon proteolytic cleavage at the arginine-AMC bond, the free AMC fluorophore displays intense blue fluorescence with maximum emission at 440–460 nm [3] [6] [9]. The intact substrate exhibits >95% fluorescence quenching efficiency due to energy transfer to the peptide backbone and intramolecular collisions.
Table 2: Spectral Characteristics of Released AMC Moiety
Parameter | Value | Experimental Conditions |
---|---|---|
Excitation Maximum (λₑₓ) | 355 nm | Aqueous buffer, pH 7.4 |
Emission Maximum (λₑₘ) | 460 nm | Aqueous buffer, pH 7.4 |
Extinction Coefficient | ~18,000 M⁻¹cm⁻¹ | Not reported in sources |
Quantum Yield | ~0.8 | Not reported in sources |
The fluorescence quantum yield of liberated AMC is substantially higher than that of the intact conjugate, enabling real-time monitoring of protease activity through increasing emission intensity at 460 nm [6] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0